molecular formula C31H50N8O10S2 B12579140 L-Lysyl-L-cysteinyl-L-cysteinyl-L-tyrosyl-L-seryl-L-valylglycine CAS No. 274249-90-0

L-Lysyl-L-cysteinyl-L-cysteinyl-L-tyrosyl-L-seryl-L-valylglycine

Cat. No.: B12579140
CAS No.: 274249-90-0
M. Wt: 758.9 g/mol
InChI Key: BXUVJTDTXSUFCQ-RYBBFAMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-L-cysteinyl-L-cysteinyl-L-tyrosyl-L-seryl-L-valylglycine is a peptide composed of seven amino acids: lysine, cysteine, cysteine, tyrosine, serine, valine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-cysteinyl-L-cysteinyl-L-tyrosyl-L-seryl-L-valylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (valine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (serine, tyrosine, cysteine, cysteine, lysine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-cysteinyl-L-cysteinyl-L-tyrosyl-L-seryl-L-valylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The amino acid side chains can participate in substitution reactions, modifying the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or atmospheric oxygen can be used to oxidize cysteine residues.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as alkylating agents, can be used to modify the side chains.

Major Products

    Disulfide Bonds: Oxidation of cysteine residues leads to the formation of disulfide bonds.

    Modified Peptides: Substitution reactions can yield peptides with altered side chains, potentially enhancing their stability or activity.

Scientific Research Applications

L-Lysyl-L-cysteinyl-L-cysteinyl-L-tyrosyl-L-seryl-L-valylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-cysteinyl-L-cysteinyl-L-tyrosyl-L-seryl-L-valylglycine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which may stabilize the peptide structure and influence its biological activity. The peptide can interact with cellular receptors, enzymes, and other proteins, modulating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-cysteinyl-L-cysteinyl-L-tyrosyl-L-seryl-L-valylglycine: Unique due to its specific sequence and potential for disulfide bond formation.

    This compound: Similar peptides with different amino acid sequences may exhibit distinct properties and activities.

Uniqueness

This compound is unique due to its specific amino acid composition and sequence, which confer distinct structural and functional properties. The presence of two cysteine residues allows for the formation of disulfide bonds, enhancing the peptide’s stability and potential biological activity.

Properties

CAS No.

274249-90-0

Molecular Formula

C31H50N8O10S2

Molecular Weight

758.9 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C31H50N8O10S2/c1-16(2)25(31(49)34-12-24(42)43)39-28(46)21(13-40)36-27(45)20(11-17-6-8-18(41)9-7-17)35-29(47)23(15-51)38-30(48)22(14-50)37-26(44)19(33)5-3-4-10-32/h6-9,16,19-23,25,40-41,50-51H,3-5,10-15,32-33H2,1-2H3,(H,34,49)(H,35,47)(H,36,45)(H,37,44)(H,38,48)(H,39,46)(H,42,43)/t19-,20-,21-,22-,23-,25-/m0/s1

InChI Key

BXUVJTDTXSUFCQ-RYBBFAMKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.